molecular formula C10H12BrNO2 B2773224 tert-Butyl 4-bromopyridine-2-carboxylate CAS No. 1289210-83-8

tert-Butyl 4-bromopyridine-2-carboxylate

Cat. No.: B2773224
CAS No.: 1289210-83-8
M. Wt: 258.115
InChI Key: FMPJUMRHWYNLBS-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromopyridine-2-carboxylate: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 4-position and a tert-butyl ester group at the 2-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromopyridine-2-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 4-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromopyridine-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products Formed:

  • Substituted pyridine derivatives
  • Biaryl compounds
  • Alcohol derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-bromopyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines .

Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets. It can be incorporated into bioactive molecules to investigate their pharmacological properties .

Medicine: The compound is explored for its potential therapeutic applications. It can be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromopyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-chloropyridine-2-carboxylate
  • tert-Butyl 4-fluoropyridine-2-carboxylate
  • tert-Butyl 4-iodopyridine-2-carboxylate

Comparison: tert-Butyl 4-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJUMRHWYNLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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